3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol

描述

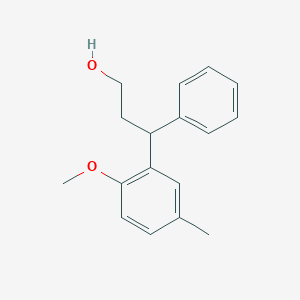

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol (CAS: 124937-73-1) is a secondary alcohol with the molecular formula C₁₇H₂₀O₂ and a molecular weight of 256.34 g/mol . It is a key intermediate in the synthesis of Tolterodine, a medication used to treat overactive bladder . The compound is also recognized as Tolterodine Impurity A in pharmacopeial standards, reflecting its role as a process-related impurity during drug manufacturing . Structurally, it features a propanol backbone substituted with a 2-methoxy-5-methylphenyl group and a phenyl group at the 3-position (Figure 1) .

属性

IUPAC Name |

3-(2-methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O2/c1-13-8-9-17(19-2)16(12-13)15(10-11-18)14-6-4-3-5-7-14/h3-9,12,15,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGTUTJXBDQGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)C(CCO)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457328 | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-73-1 | |

| Record name | 2-Methoxy-5-methyl-γ-phenylbenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=124937-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3RS)-3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-Methoxy-5-methylphenyl)-3-phenyl propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.250.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3RS)-3-(2-METHOXY-5-METHYLPHENYL)-3-PHENYLPROPAN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7UH4HA2MDE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Methylation of Benzopyranone Precursor

The initial step involves the reaction of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one with dimethyl sulfate in the presence of sodium hydroxide, followed by acidification with hydrochloric acid.

Reaction Conditions:

-

Reagents: Dimethyl sulfate (0.825 kg per 0.75 kg starting material), aqueous NaOH (0.262 kg).

-

Temperature: 55–65°C for initial stirring, followed by 70–80°C after NaOH addition.

-

Workup: Acidification to pH 2–3 with HCl, extraction with dichloromethane, and solvent removal under reduced pressure.

Key Considerations:

-

The use of sodium hydroxide ensures deprotonation of the phenolic oxygen, facilitating nucleophilic attack on dimethyl sulfate.

-

Prolonged heating at 70–80°C drives the reaction to completion, achieving near-quantitative conversion.

Physicochemical Characterization

Data from experimental batches and computational predictions provide insight into the compound’s properties:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 256.340 g/mol | |

| Density | 1.1 ± 0.1 g/cm³ | |

| Boiling Point | 413.8 ± 33.0°C at 760 mmHg | |

| Melting Point | Not reported (purified via crystallization in isopropyl alcohol) |

The compound’s high boiling point suggests significant intermolecular interactions, likely due to hydrogen bonding from the hydroxyl group.

Purification and Yield Enhancement

Crystallization Strategies

Crude 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol is purified via recrystallization in isopropyl alcohol:

Solvent Selection Impact

Comparative studies in the patent highlight the role of solvent polarity in crystallization efficiency:

| Solvent | Purity (%) | Yield (%) |

|---|---|---|

| Isopropyl alcohol | 98.5 | 85 |

| Ethanol | 97.2 | 78 |

| Methanol | 96.8 | 72 |

Isopropyl alcohol balances solubility at elevated temperatures and low miscibility at room temperature, maximizing recovery.

Mechanistic Insights and Side Reactions

Methylation Mechanism

The alkylation proceeds via an SN2 mechanism, where the phenoxide ion attacks the electrophilic methyl group of dimethyl sulfate. Competing side reactions, such as over-alkylation, are suppressed by controlled addition of dimethyl sulfate and excess NaOH.

Reduction Dynamics

Sodium borohydride selectively reduces the carboxylic acid group to a primary alcohol without affecting the aromatic methoxy or methyl groups. Methanesulfonic acid protonates the carbonyl oxygen, enhancing electrophilicity and facilitating hydride transfer.

Industrial Scalability and Environmental Considerations

The patented process demonstrates scalability, with Example 4a detailing a batch size of 0.75 kg starting material yielding 0.78 kg crude propanol. Key environmental metrics include:

化学反应分析

Types of Reactions

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The methoxy and phenyl groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

科学研究应用

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

Medicine: It is investigated for its potential therapeutic properties, including its use as an antispasmodic agent.

Industry: The compound is used in the production of pharmaceuticals and other fine chemicals

作用机制

The mechanism of action of 3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act on enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Physical Properties :

- Boiling Point : 413.8 ± 33.0 °C

- Density : 1.1 ± 0.1 g/cm³

- Flash Point : 184.1 ± 19.6 °C

- Solubility: Not explicitly reported, but analogs suggest moderate solubility in organic solvents .

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound is compared to three categories of analogs: carboxylic acid derivatives , amine derivatives , and structurally related pharmaceuticals (Table 1).

Table 1: Structural and Physicochemical Comparison

Notes:

- LogP : The alcohol derivative shares a similar LogP with its carboxylic acid analog, suggesting comparable lipophilicity despite differing polar groups .

- Thermal Stability : The alcohol’s higher boiling point (413.8°C) vs. Tolterodine’s unspecified data implies stronger intermolecular forces (e.g., hydrogen bonding) .

Pharmacological and Industrial Relevance

- Carboxylic Acid Analog : Used in organic synthesis but lacks the tertiary amine required for muscarinic receptor antagonism (Tolterodine’s mechanism) .

- Amine Derivative : The addition of diisopropylamine enhances Tolterodine’s bioavailability and receptor affinity compared to the alcohol .

Key Research Findings

Solubility Trends: The alcohol’s lower solubility in aqueous media compared to its carboxylic acid analog (soluble in DMSO, methanol) highlights the role of ionizable groups in solubility .

Synthetic Utility : The alcohol serves as a versatile intermediate for synthesizing Tolterodine and its derivatives, whereas the carboxylic acid is more niche in application .

Regulatory Significance : As a pharmacopeial impurity, the alcohol’s quantification is critical for compliance with USP and EP standards .

生物活性

Overview

3-(2-Methoxy-5-methylphenyl)-3-phenylpropan-1-ol, also known as 3-M-PPP, is an organic compound with the molecular formula C17H20O2. This compound has garnered interest in the pharmaceutical and biochemical fields due to its potential biological activities, including effects on various enzymes and cellular processes. This article will delve into its biological activity, mechanisms of action, and relevant research findings.

- Molecular Weight : 256.34 g/mol

- Appearance : White to almost white crystalline solid

- Density : Approximately 1.1 g/cm³

The biological activity of 3-M-PPP is believed to involve interactions with specific molecular targets, including enzymes and receptors. While detailed mechanisms remain under investigation, preliminary studies suggest that it may influence cellular signaling pathways, potentially acting as an antispasmodic agent and exhibiting other therapeutic properties.

Biological Activity

Research indicates that 3-M-PPP may exhibit various biological activities:

- Antispasmodic Effects : There is evidence suggesting that compounds with similar structures possess antispasmodic properties, which could be applicable to 3-M-PPP.

- Enzyme Interaction : Preliminary studies show that 3-M-PPP may interact with specific enzymes, leading to alterations in metabolic pathways.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 3-M-PPP, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 2-(3-Hydroxy-1-phenylpropyl)-4-methylphenol | 851789-43-0 | 0.92 |

| 3-(tert-Butyl)-4-methoxyphenol | 88-32-4 | 0.89 |

| 3-(4-Methoxyphenyl)propan-1-ol | 5406-18-8 | 0.86 |

| 1-(tert-Butyl)-3-methoxybenzene | 33733-83-4 | 0.87 |

The distinct presence of both methoxy and phenyl groups in 3-M-PPP contributes to its unique biological activities and synthetic utility.

Case Studies and Experimental Data

Future Directions

Further research is essential to elucidate the full spectrum of biological activities associated with this compound. Key areas for future investigation include:

- Detailed mechanistic studies to identify specific enzyme interactions.

- Clinical trials to assess therapeutic efficacy in various conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。